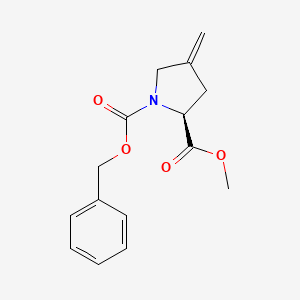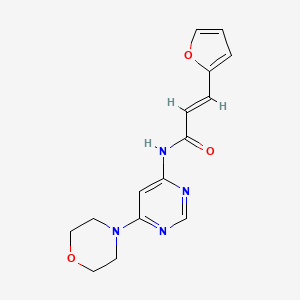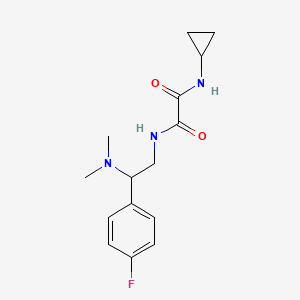
(S)-1-苄基 2-甲基 4-亚甲基吡咯烷-1,2-二羧酸酯
描述
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: is a chemical compound with significant applications in pharmaceuticals and organic synthesis. This compound is known for its unique structural features, which include a benzyl group, a methyl group, and a methylenepyrolidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-1-benzyl-2-methylpyrrolidine-1,2-dicarboxylate as the starting material.
Reaction Conditions: The key step involves the methylenation of the pyrrolidine ring, which can be achieved using reagents like methylene iodide in the presence of a strong base such as sodium hydride.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
科学研究应用
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of antiviral drugs and other pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
化学反应分析
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various pyrrolidine derivatives.
作用机制
The mechanism by which (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.
相似化合物的比较
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: Lacks the methylenepyrolidine ring.
1-Benzyl 2-methyl (S)-(-)-1,2-aziridinedicarboxylate: Contains an aziridine ring instead of a pyrrolidine ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate .
属性
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWGPICRKIRWAG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2552288.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

